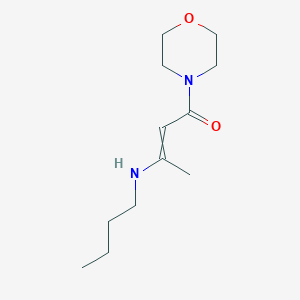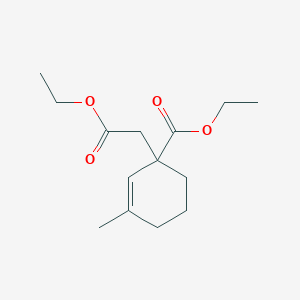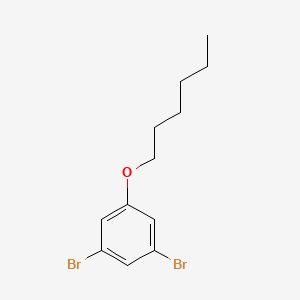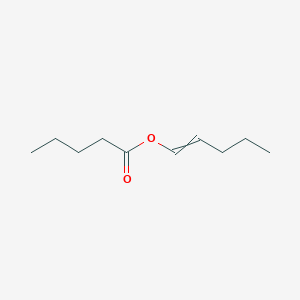![molecular formula C10H6F3NO3S B14230234 2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid CAS No. 739365-27-6](/img/structure/B14230234.png)
2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a benzene ring. The presence of trifluoromethyl and methoxy groups, along with a carboxylic acid functional group, makes this compound unique and versatile in various chemical applications. It is known for its potential biological activities and is used as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with a trifluoromethyl-substituted benzoyl chloride in the presence of a base, followed by cyclization to form the thiazole ring. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization and functional group modifications.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, particularly at positions activated by the trifluoromethyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparación Con Compuestos Similares
- 2-(Trifluoromethyl)thiazole-4-carboxylic acid
- 4-Methoxybenzo[D]thiazole-6-carboxylic acid
- 2-(Trifluoromethyl)-4-methoxybenzothiazole
Comparison: 2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid is unique due to the combination of trifluoromethyl, methoxy, and carboxylic acid groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group can influence electronic properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
739365-27-6 |
|---|---|
Fórmula molecular |
C10H6F3NO3S |
Peso molecular |
277.22 g/mol |
Nombre IUPAC |
4-methoxy-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C10H6F3NO3S/c1-17-5-2-4(8(15)16)3-6-7(5)14-9(18-6)10(11,12)13/h2-3H,1H3,(H,15,16) |
Clave InChI |
OLCAXKXSWNXVQT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=CC(=C1)C(=O)O)SC(=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-1,2,4-Triazole, 3,3'-[1,10-decanediylbis(thio)]bis[5-methyl-](/img/structure/B14230188.png)




![7H-Benzo[c]fluoren-7-one, 4-hydroxy-](/img/structure/B14230223.png)

silane](/img/structure/B14230231.png)


